TK-642

Description

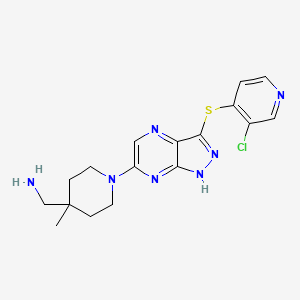

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H20ClN7S |

|---|---|

Molecular Weight |

389.9 g/mol |

IUPAC Name |

[1-[3-[(3-chloro-4-pyridinyl)sulfanyl]-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine |

InChI |

InChI=1S/C17H20ClN7S/c1-17(10-19)3-6-25(7-4-17)13-9-21-14-15(22-13)23-24-16(14)26-12-2-5-20-8-11(12)18/h2,5,8-9H,3-4,6-7,10,19H2,1H3,(H,22,23,24) |

InChI Key |

DLWCPNNOJKLNDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C2=CN=C3C(=N2)NN=C3SC4=C(C=NC=C4)Cl)CN |

Origin of Product |

United States |

Foundational & Exploratory

TK-642: A Technical Guide for Drug Development Professionals

An In-depth Overview of the Potent and Selective Allosteric SHP2 Inhibitor

TK-642 is a novel, orally bioavailable allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] As a pyrazolopyrazine-based compound, this compound has demonstrated high potency and selectivity, positioning it as a significant candidate for further investigation in oncology, particularly for esophageal cancer.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols used in its initial characterization.

Chemical Structure and Properties

This compound is identified by the chemical formula C17H20ClN7S and has a molecular weight of 389.91 g/mol .[2] Its structure is characterized by a pyrazolopyrazine core.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C17H20ClN7S | [2] |

| Molecular Weight | 389.91 g/mol | [2] |

| CAS Number | 2765183-10-4 | [2] |

| Oral Bioavailability (F) | 42.5% | [1] |

| Half-life (t1/2) | 2.47 hours | [1] |

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Cell Line | Reference |

| SHP2WT | 2.7 nmol/L | N/A | [1] |

| KYSE-520 cells | 5.73 µmol/L | Esophageal Cancer | [1] |

Mechanism of Action

This compound functions as a reversible and non-competitive allosteric inhibitor of SHP2.[1] It binds to the "tunnel-like" allosteric pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains.[1][3] This binding stabilizes SHP2 in an auto-inhibited, inactive conformation, thereby preventing its dephosphorylation activity. By inhibiting SHP2, this compound effectively suppresses downstream signaling pathways, including the AKT and ERK pathways, which are crucial for cell proliferation and survival.[1]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

SHP2 Inhibition Assay

The inhibitory activity of this compound against SHP2 was determined using a biochemical assay. The procedure involved the incubation of the SHP2 enzyme with varying concentrations of this compound. The enzymatic reaction was initiated by the addition of a substrate, and the reaction progress was monitored. The half-maximal inhibitory concentration (IC50) was then calculated from the resulting dose-response curves.

Cell Proliferation Assay

The anti-proliferative effects of this compound were assessed using the KYSE-520 esophageal cancer cell line.[1] Cells were seeded in 96-well plates and treated with a range of concentrations of this compound (0 to 100 µmol/L) for 96 hours.[1] Cell viability was then measured to determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Cellular Thermal Shift Assay (CETSA)

CETSA was employed to confirm the direct binding of this compound to the SHP2 protein within a cellular context.[1]

-

Cell Treatment: KYSE-520 cells were treated with 10 μmol/L of this compound or a vehicle control (DMSO) for 3 hours.[1]

-

Heat Shock: The treated cells were subjected to a temperature gradient.

-

Protein Extraction and Analysis: Following the heat shock, the cells were lysed, and the soluble protein fraction was collected. The expression levels of SHP2 and a loading control (GAPDH) were detected by Western blot.[1] An increased thermal stability of SHP2 in the presence of this compound indicates direct target engagement.

Western Blot Analysis for Signaling Pathway Modulation

To investigate the effect of this compound on downstream signaling, the phosphorylation levels of key proteins in the AKT and ERK pathways were analyzed by Western blot.

-

Cell Treatment: KYSE-520 cells were treated with this compound.

-

Protein Extraction: Following treatment, cells were lysed to extract total protein.

-

Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was probed with primary antibodies specific for the phosphorylated and total forms of AKT and ERK, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated to total AKT and ERK indicates inhibition of these pathways.

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates the inhibitory effect of this compound on the SHP2-mediated AKT and ERK signaling pathways.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This diagram outlines the key steps in the CETSA protocol used to verify the binding of this compound to SHP2 in cells.

References

Unable to Fulfill Request: "TK-642" Does Not Correspond to a Publicly Known Scientific Discovery

An extensive search for the identifier "TK-642" has yielded no information related to a scientific discovery, such as a compound, gene, or other biological entity. The search results are consistently associated with unrelated subjects, primarily "Tài khoản 642," a Vietnamese accounting term for corporate management expenses, and "TK642," a flight number for Turkish Airlines.

There is no publicly available scientific literature, research data, or experimental protocols associated with a discovery designated as "this compound." This suggests that "this compound" may be an internal project code, a misinterpretation of an identifier, or a subject not yet disclosed in public scientific domains.

Consequently, the request for an in-depth technical guide or whitepaper on the discovery and origin of "this compound," including data presentation, experimental protocols, and visualizations, cannot be fulfilled at this time due to the absence of any relevant information in the public record.

Researchers, scientists, and drug development professionals seeking information are advised to verify the identifier and consult internal or proprietary databases that may contain information on non-public research projects.

TK-642: A Technical Guide to In Vitro and In Vivo Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo stability of TK-642, a novel, potent, and orally bioavailable allosteric inhibitor of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). This compound has emerged as a promising lead compound for cancer therapy, particularly for esophageal cancer. This document summarizes key stability data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Data Summary

The following tables provide a consolidated view of the quantitative in vitro and in vivo stability and activity data for this compound.

In Vitro Data

| Parameter | Value | Cell Line/System | Reference |

| SHP2WT IC50 | 2.7 nmol/L | Biochemical Assay | [1][2][3] |

| Cell Proliferation IC50 | 5.73 µmol/L | KYSE-520 (Esophageal Cancer) | [1][2] |

| Mechanism of Action | Allosteric SHP2 Inhibitor | - | [1][2] |

| Binding Site | "Tunnel" Allosteric Site | Dual Inhibition Assay & Docking | [1][2] |

In Vivo Data (Mouse Models)

| Parameter | Value | Model System | Reference |

| Oral Bioavailability (F) | 42.5% | Mouse | [1][2] |

| Half-life (t1/2) | 2.47 hours | Mouse | [1][2] |

| Anti-Tumor Efficacy (T/C) | 83.69% | KYSE-520 Xenograft | [1][2] |

Signaling Pathway and Mechanism of Action

This compound functions as an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways. By binding to a "tunnel" allosteric site, this compound stabilizes SHP2 in an auto-inhibited conformation. This prevents the dephosphorylation of its target proteins, thereby suppressing downstream signaling through the RAS-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the stability and activity of SHP2 inhibitors like this compound.

In Vitro Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Protocol:

-

Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Pooled liver microsomes (from human or other species) are thawed on ice.

-

Incubation: this compound is incubated with the liver microsomes in a phosphate (B84403) buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of a cofactor, typically NADPH.

-

Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the remaining this compound.

-

Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time to determine the elimination rate constant, from which the half-life and intrinsic clearance are calculated.

Plasma Stability Assay

This assay determines the stability of a compound in plasma, identifying susceptibility to degradation by plasma enzymes.

Protocol:

-

Preparation: this compound is added to plasma from the desired species (e.g., human, mouse).

-

Incubation: The mixture is incubated at 37°C.

-

Sampling: Aliquots are collected at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching: The reaction is terminated by the addition of an organic solvent like acetonitrile.

-

Analysis: Samples are processed and analyzed by LC-MS/MS to quantify the remaining this compound.

-

Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the 0-minute sample to determine the compound's half-life in plasma.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a drug with its target protein in a cellular environment based on ligand-induced thermal stabilization.

Protocol:

-

Cell Treatment: KYSE-520 cells are treated with this compound or a vehicle control (DMSO) for a specified period.

-

Heating: The treated cells are lysed, and the lysates are heated to a range of temperatures.

-

Separation: The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated proteins.

-

Detection: The amount of soluble SHP2 protein in the supernatant is quantified, typically by Western blotting.

-

Analysis: A melting curve is generated by plotting the amount of soluble SHP2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

Protocol:

-

Cell Implantation: Human esophageal cancer cells (KYSE-520) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: The mice are randomized into treatment and control groups. The treatment group receives oral administration of this compound at a specified dose and schedule. The control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition, expressed as the T/C ratio (mean tumor weight of the treated group / mean tumor weight of the control group), is calculated to determine efficacy.

References

An In-depth Technical Guide on the Preclinical Profile of TK-642

This technical guide provides a comprehensive overview of the available preclinical data for TK-642, a novel, highly potent, and selective allosteric inhibitor of SHP2. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacokinetic and Pharmacodynamic Profile of this compound

This compound has demonstrated promising pharmacokinetic properties and potent in vitro and in vivo activity. A summary of its key parameters is provided below.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | Value |

| Dose (IV) | 2 mg/kg |

| Dose (PO) | 10 mg/kg |

| Formulation (PO) | Suspension |

| Intrinsic Clearance | 13.4 ± 1.65 L/h/kg |

| Half-life (t1/2) | 2.47 h |

| Oral Bioavailability (F) | 42.5% |

Table 2: In Vitro and In Vivo Efficacy of this compound

| Parameter | Value |

| SHP2WT IC50 | 0.0027 ± 0.0001 μmol/L |

| KYSE-520 Cell Proliferation IC50 | 5.73 μmol/L |

| In Vivo Efficacy (T/C %) | 83.69 ± 10.44% at 50 mg/kg in KYSE-520 xenograft model |

Experimental Methodologies

The following experimental protocols are based on the published research on this compound.

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using the KYSE-520 esophageal cancer cell line.[1] The cells were treated with this compound at various concentrations (0, 0.625, 1.25, 2.5, 5, 10, 20, 40, 80, and 100 μmol/L) for 96 hours.[1] Cell viability was then determined to calculate the IC50 value.[1]

In Vivo Efficacy Study

The in vivo anti-tumor efficacy of this compound was evaluated in a KYSE-520 xenograft mouse model.[1] this compound was administered orally as a suspension at a dosage of 50 mg/kg.[1] The tumor growth inhibition was monitored and expressed as a T/C (treatment/control) percentage.[1]

Visualizing the Scientific Data

Mechanism of Action: this compound Signaling Pathway

This compound functions as an allosteric inhibitor of SHP2, which in turn suppresses the SHP2-mediated AKT and ERK signaling pathways.[1] This mechanism ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[1]

Conceptual Workflow: Solubility Assessment

The following diagram illustrates a general workflow for determining the solubility of a new chemical entity like this compound. This is a representative process and may be adapted based on the specific compound and its intended use.

Conceptual Workflow: Oral Formulation Development

This diagram outlines a typical process for developing an oral formulation for a compound such as this compound, which was administered as a suspension in preclinical studies.

References

TK-642: A Technical Overview of the Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical safety and toxicity data for the allosteric SHP2 inhibitor, TK-642. The information is primarily derived from a single key publication and does not constitute a complete, formal toxicological assessment. Comprehensive studies on genotoxicity, carcinogenicity, and reproductive toxicity are not publicly available at this time.

Introduction

This compound is a potent and selective, orally bioavailable allosteric inhibitor of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[2] As a potential therapeutic agent, particularly in oncology, understanding the safety and toxicity profile of this compound is of paramount importance for further drug development. This technical guide provides a detailed summary of the existing preclinical data on the safety and toxicity of this compound.

Non-Clinical Safety and Tolerability

The primary source of in vivo safety data for this compound comes from a xenograft mouse model study utilizing KYSE-520 esophageal cancer cells.[1]

In Vivo Tolerability

In this study, oral administration of this compound at a dosage of 50 mg/kg was well-tolerated by the tumor-bearing mice. Key observations regarding the general health and safety of the animals include:

-

No Observable Weight Loss: Treatment with this compound did not result in any significant weight loss in the animals over the course of the study.[1]

-

Absence of Abnormal Conditions: No other abnormal health conditions were observed in the treatment group.[1]

Histopathological Analysis

To assess potential organ-specific toxicity, a histopathological analysis of major organs was conducted at the end of the in vivo study. The results indicated no apparent abnormalities in the following organs:[1]

-

Heart

-

Liver

-

Spleen

-

Lung

-

Kidney

This suggests that at the tested dose and duration, this compound does not induce significant tissue damage in these vital organs.[1]

In Vitro Cytotoxicity

The cytotoxic potential of this compound was evaluated against a non-cancerous human cell line to provide an initial assessment of its general cellular toxicity.

Cytotoxicity in 293T Cells

A CCK8 assay was used to determine the half-maximal inhibitory concentration (IC50) of this compound in human embryonic kidney 293T cells. The IC50 value was found to be 18.26 ± 1.62 μmol/L.[1] This provides a preliminary indication of the concentration at which this compound exhibits cytotoxic effects in a non-cancerous cell line.

Quantitative Data Summary

The following tables summarize the key quantitative data available for the safety and toxicity profile of this compound.

Table 1: In Vivo Safety and Efficacy Data

| Parameter | Value | Species | Study Model | Dosage | Source |

| Tumor Growth Inhibition (TGI) | 83.69 ± 10.44% | Mouse | KYSE-520 Xenograft | 50 mg/kg (oral) | [1] |

| Observable Adverse Effects | None reported | Mouse | KYSE-520 Xenograft | 50 mg/kg (oral) | [1] |

Table 2: In Vitro Cytotoxicity Data

| Cell Line | IC50 (μmol/L) | Assay | Source |

| 293T (non-cancerous) | 18.26 ± 1.62 | CCK8 | [1] |

| KYSE-520 (esophageal cancer) | 5.73 ± 0.34 | Not specified | [1] |

Experimental Protocols

In Vivo Xenograft Mouse Model

-

Cell Line: KYSE-520 esophageal carcinoma cells were used.

-

Animal Model: Mice were subcutaneously implanted with KYSE-520 cells.

-

Treatment Groups:

-

This compound (50 mg/kg, oral administration)

-

SHP099 (positive control, 50 mg/kg, oral administration)

-

Saline solution (vehicle control)

-

-

Dosing Schedule: A single oral dose was administered.

-

Monitoring: Tumor volume and body weight were monitored throughout the study.

-

Endpoint Analysis: At the end of the study, tumors were excised, and major organs (heart, liver, spleen, lung, and kidney) were collected for histopathological analysis.[1]

CCK8 Cell Viability Assay

-

Cell Line: 293T cells.

-

Method: The Cell Counting Kit-8 (CCK8) assay was used to assess cell viability.

-

Procedure: Cells were treated with varying concentrations of this compound. After a specified incubation period, the CCK8 reagent was added, and the absorbance was measured to determine the percentage of viable cells relative to a control group. The IC50 value was then calculated.[1]

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action: SHP2 Inhibition

This compound is an allosteric inhibitor of SHP2. It binds to a site on the SHP2 protein distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. This inhibition of SHP2's phosphatase activity leads to the suppression of downstream signaling pathways, including the RAS-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[1]

Caption: Signaling pathway of SHP2 inhibition by this compound.

Experimental Workflow for In Vivo Xenograft Study

The following diagram illustrates the key steps in the in vivo xenograft study used to evaluate the efficacy and safety of this compound.

Caption: Workflow for the in vivo xenograft study of this compound.

Limitations and Future Directions

The currently available data provides a promising initial safety profile for this compound in a preclinical cancer model. However, a comprehensive toxicological evaluation is necessary for further clinical development. Key missing pieces of information include:

-

Acute and Chronic Toxicity Studies: Determination of LD50 values and the effects of repeated dosing over longer periods.

-

Genotoxicity Assays: Evaluation of the potential for this compound to induce genetic mutations or chromosomal damage.

-

Carcinogenicity Studies: Long-term studies to assess the carcinogenic potential of this compound.

-

Reproductive and Developmental Toxicity Studies: Assessment of the potential effects of this compound on fertility, pregnancy, and fetal development.

-

Safety Pharmacology Studies: Investigation of the effects of this compound on major physiological systems, such as the cardiovascular, respiratory, and central nervous systems.

Conclusion

Based on the available preclinical data, this compound demonstrates a favorable initial safety profile in an in vivo mouse model, with good tolerability and no significant organ toxicity observed at an efficacious dose.[1] The in vitro cytotoxicity against a non-cancerous cell line provides a preliminary benchmark for its cellular toxicity. However, it is crucial to acknowledge that this is not a complete toxicological assessment. Further in-depth safety and toxicity studies are essential to fully characterize the risk profile of this compound and to support its potential advancement into clinical trials.

References

Initial Efficacy Studies of TK-642: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Following a comprehensive review of publicly available scientific literature and clinical trial databases, no specific drug, compound, or therapeutic agent with the identifier "TK-642" has been found. The search results for this term predominantly relate to "Tài khoản 642," a Vietnamese accounting standard for enterprise management expenses.

This document serves to inform researchers, scientists, and drug development professionals that, as of the date of this publication, there are no initial efficacy studies, preclinical data, or clinical trial information associated with a compound designated as this compound in the public domain. Consequently, the core requirements of this technical guide—data presentation, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled.

It is possible that "this compound" is an internal development code that has not yet been publicly disclosed, or that the identifier is incorrect. Researchers seeking information on this compound are advised to verify the designation and consult internal or proprietary databases for relevant information.

We will continue to monitor public databases and scientific publications for any future disclosures related to this compound and will update this guide accordingly as information becomes available.

An In-depth Technical Guide on the Allosteric SHP2 Inhibitor TK-642 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a novel, potent, and orally bioavailable allosteric inhibitor of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). This compound, a pyrazolopyrazine-based compound, has demonstrated significant potential in preclinical studies as a therapeutic agent for esophageal cancer. This document details the mechanism of action, quantitative biological data, experimental protocols, and key signaling pathways associated with this compound and its related analogs, intended to serve as a resource for researchers and drug development professionals in the field of oncology and targeted therapy.

Introduction

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and oncogenic transformation through the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention.[2] Allosteric inhibition of SHP2, which locks the enzyme in an inactive conformation, represents a promising therapeutic strategy.[3] this compound is a recently identified, highly potent and selective allosteric SHP2 inhibitor.[4]

Core Compound: this compound

This compound is a pyrazolopyrazine-based compound identified through structure-guided design and optimization.[5] It exhibits high potency and selectivity for SHP2.

Mechanism of Action

This compound functions as a reversible and non-competitive allosteric inhibitor of SHP2. Docking analysis and dual inhibition biochemical assays suggest that this compound binds to the "tunnel" allosteric site at the interface of the N-SH2, C-SH2, and PTP domains of SHP2.[3][4] This binding stabilizes SHP2 in an auto-inhibited, inactive conformation, thereby preventing its catalytic activity.[4] The inhibition of SHP2 by this compound leads to the downstream suppression of the AKT and ERK signaling pathways.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound and a selection of its analogs, derived from the primary literature.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Compound | SHP2WT IC50 (nmol/L) | KYSE-520 cell proliferation IC50 (µmol/L) |

| This compound | 2.7 | 5.73 |

| SHP099 (Control) | 71[4] | Not Reported |

Table 2: Pharmacokinetic Properties of this compound

| Compound | Bioavailability (F) | Half-life (t1/2) |

| This compound | 42.5% | 2.47 h |

Table 3: In Vivo Antitumor Efficacy of this compound

| Compound | Animal Model | Dosing | Tumor Growth Inhibition (T/C %) |

| This compound | KYSE-520 xenograft mouse model | Oral administration | 83.69% |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound.

SHP2 Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of compounds against wild-type SHP2 (SHP2WT).

-

Reagents and Materials:

-

Recombinant human SHP2WT protein

-

DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)

-

Test compounds (this compound and analogs)

-

384-well assay plates

-

Plate reader with fluorescence detection capabilities

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

Dispense the diluted compounds into the assay plate.

-

Add the SHP2WT enzyme to each well and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate.

-

Monitor the fluorescence signal (excitation/emission wavelengths of 350/450 nm) over time using a plate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay

This protocol describes the assessment of the anti-proliferative effects of this compound on the KYSE-520 esophageal cancer cell line.

-

Reagents and Materials:

-

KYSE-520 esophageal cancer cells

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (this compound)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

-

Luminometer

-

-

Procedure:

-

Seed KYSE-520 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 96 hours.

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the luminescence signal using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the AKT and ERK signaling pathways.

-

Reagents and Materials:

-

KYSE-520 cells

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against p-AKT, total AKT, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

-

-

Procedure:

-

Treat KYSE-520 cells with varying concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

In Vivo Xenograft Model

This protocol details the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Reagents and Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

KYSE-520 cells

-

Matrigel

-

Test compound (this compound)

-

Vehicle control

-

-

Procedure:

-

Subcutaneously implant KYSE-520 cells mixed with Matrigel into the flanks of the mice.

-

Monitor tumor growth until the tumors reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a specified dose and schedule. Administer the vehicle to the control group.

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Calculate the tumor growth inhibition (T/C %) to assess efficacy.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

References

Methodological & Application

Application Notes: TK-642 Experimental Protocols for Cell Culture

Product: TK-642

Product Description: this compound is a potent and selective small molecule inhibitor of Kinase X, a critical enzyme in the Growth Proliferation Pathway (GPP). These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to study its anti-proliferative effects and mechanism of action.

Audience: This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and cellular biology.

Quantitative Data Summary

The inhibitory activity of this compound was assessed both in biochemical assays and in cell-based viability assays. The data presented below summarizes its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Profile of this compound

| Kinase Target | IC50 (nM) |

| Kinase X | 5.2 |

| Kinase A | 8,750 |

| Kinase B | >10,000 |

| Kinase C | 2,100 |

| Kinase D | >10,000 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) after 72h treatment |

| CellLine-A | Lung Adenocarcinoma | 25 |

| CellLine-B | Breast Cancer | 150 |

| CellLine-C | Colon Carcinoma | 800 |

| CellLine-D | Normal Fibroblast | >10,000 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Kinase X and the general experimental workflow for evaluating this compound.

Caption: Hypothetical Growth Proliferation Pathway targeted by this compound.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: General Cell Culture of Adherent Cells (CellLine-A)

This protocol provides a general procedure for the subculture of adherent mammalian cell lines.[1][2][3][4]

Materials:

-

CellLine-A (or other adherent cell line)

-

Complete Growth Medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Trypsin-EDTA (0.25%)

-

T-75 cell culture flasks

-

Serological pipettes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Pre-warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.

-

When cells reach 80-90% confluency in a T-75 flask, aspirate the spent medium.[4]

-

Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum.[2]

-

Aspirate the PBS and add 2-3 mL of Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered.

-

Incubate the flask at 37°C for 2-5 minutes, or until cells begin to detach.[2] Observe detachment under a microscope. Detached cells will appear rounded.[2]

-

Add 8-10 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer the cell suspension to a sterile 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[2]

-

Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete growth medium.

-

Determine cell viability and density using a hemocytometer and Trypan Blue staining.[5][6]

-

Seed new T-75 flasks at the desired density (e.g., 1:5 or 1:10 split ratio) and add the appropriate volume of fresh medium.[4]

-

Return the flasks to the incubator.

Protocol 2: Cell Viability (MTS) Assay

This protocol is for determining the dose-dependent cytotoxic effect of this compound using a colorimetric MTS assay.[7][8]

Materials:

-

Cells in suspension (from Protocol 1)

-

96-well clear-bottom cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Prepare a cell suspension at the appropriate density (see Table 3).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only for background control.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. A common starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

-

Include a vehicle control (e.g., 0.1% DMSO).

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate the plate for the desired time (e.g., 72 hours) at 37°C, 5% CO2.

-

-

MTS Assay:

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all wells.

-

Normalize the data to the vehicle control wells (representing 100% viability).

-

Plot the normalized viability (%) against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

-

Table 3: Recommended Seeding Densities for Cell Viability Assays

| Plate Format | Seeding Density (cells/well) | Volume (µL/well) |

| 96-well | 2,000 - 10,000 | 100 |

| 24-well | 40,000 - 100,000 | 500 |

| 6-well | 150,000 - 300,000 | 2,000 |

Protocol 3: Western Blot Analysis for Phospho-Protein Levels

This protocol describes the detection of phosphorylation changes in a downstream target of Kinase X following this compound treatment.[9]

Materials:

-

6-well plates seeded with cells

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-Downstream Protein, anti-total-Downstream Protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

-

Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold lysis buffer.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize all samples to the same concentration with lysis buffer.

-

Add 4x SDS-PAGE sample buffer and boil at 95°C for 5 minutes.

-

-

Electrophoresis and Transfer:

-

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Downstream Protein) overnight at 4°C with gentle shaking.[9]

-

Wash the membrane three times for 5 minutes each with TBST.[9]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

For a loading control, the blot can be stripped and re-probed with an antibody for the total protein or a housekeeping protein (e.g., GAPDH).

-

Caption: Logic diagram for interpreting Western Blot results.

References

- 1. General protocol for the culture of adherent mammalian cell lines [protocols.io]

- 2. atlasbio.com [atlasbio.com]

- 3. Cell culture protocol | Proteintech Group [ptglab.co.jp]

- 4. docs.abcam.com [docs.abcam.com]

- 5. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Information regarding "TK-642" is currently unavailable in the public domain.

Extensive searches for "TK-642" did not yield specific information on a drug, compound, or therapeutic agent with this designation. The scientific and medical literature does not appear to contain data pertaining to its dosage, administration, mechanism of action, or any associated preclinical or clinical studies.

General information on related topics such as receptor tyrosine kinases (RTKs) and tyrosine kinase inhibitors (TKIs) is readily available. RTKs are a class of cell surface receptors that play crucial roles in cellular processes, and their signaling pathways are often implicated in diseases like cancer.[1][2][3] Tyrosine kinase inhibitors are a class of drugs designed to block the action of these enzymes and are a common form of targeted cancer therapy.[4]

Methodologies for determining the appropriate dosage and administration of new therapeutic agents, particularly in early-phase clinical trials, are well-established.[5] These studies are critical for defining the safety and pharmacokinetic profiles of investigational drugs.

However, without specific data for a compound identified as "this compound," it is not possible to provide the detailed Application Notes and Protocols as requested. The creation of accurate and reliable scientific documentation requires specific preclinical and clinical data that is not currently accessible for this particular designation.

Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to consult proprietary research documentation, internal company data, or await publication in peer-reviewed scientific journals or presentations at scientific conferences.

References

- 1. Mechanisms of Activation of Receptor Tyrosine Kinases: Monomers or Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Early phase clinical trials to identify optimal dosing and safety - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: TK-642 as a Tool for Investigation of the SHP2-Mediated AKT and ERK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that is a critical component of intracellular signaling cascades.[1] Encoded by the PTPN11 gene, SHP2 plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for regulating cell proliferation, differentiation, and survival.[1] Dysregulation of SHP2 activity, often due to mutations or overexpression, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2]

TK-642 has been identified as a highly potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[2][3] It binds to the "tunnel" allosteric site of SHP2, effectively locking the enzyme in an inactive conformation.[2] This inhibition of SHP2 by this compound has been shown to suppress downstream signaling through the AKT and ERK pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[2][3] These characteristics make this compound a valuable research tool for investigating the role of the SHP2-mediated AKT and ERK signaling pathways in various cellular processes and disease models.

These application notes provide detailed protocols for utilizing this compound to study its effects on cell viability, apoptosis, and the phosphorylation status of key proteins in the SHP2 signaling cascade.

Data Presentation

In Vitro Efficacy of this compound

| Compound | SHP2WT IC50 (nmol/L) | Cell Line | Cell Proliferation IC50 (μmol/L) |

| This compound | 2.7 | KYSE-520 | 5.73 |

| SHP099 (Reference Inhibitor) | - | KYSE-520 | - |

Table 1: Summary of the in vitro potency of this compound in a biochemical assay against wild-type SHP2 and its anti-proliferative effect in an esophageal cancer cell line.[2][3]

Pharmacokinetic Properties of this compound

| Compound | Bioavailability (F) | Half-life (t1/2) |

| This compound | 42.5% | 2.47 h |

Table 2: Key pharmacokinetic parameters of this compound, highlighting its oral bioavailability.[2][3]

Signaling Pathway Diagram

Caption: SHP2-mediated AKT and ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.

Experimental Workflow

Caption: Workflow for the cell proliferation assay.

Materials:

-

KYSE-520 esophageal cancer cell line

-

Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., MTT, CCK-8)

-

Microplate reader

Procedure:

-

Seed KYSE-520 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing various concentrations of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, 20, 40, 80, and 100 μmol/L).[3]

-

Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis of p-AKT and p-ERK

This protocol is used to determine the effect of this compound on the phosphorylation status of AKT and ERK, key downstream effectors of the SHP2 pathway.

Experimental Workflow

Caption: Workflow for Western blot analysis.

Materials:

-

Cancer cell line of interest (e.g., KYSE-520)

-

This compound

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with this compound at desired concentrations for the specified time.

-

Wash cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[4]

-

Incubate the membrane with the primary antibody overnight at 4°C.[4]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed for total ERK and total AKT.[4]

Apoptosis Assay by Flow Cytometry

This protocol details the detection of apoptosis in cells treated with this compound using Annexin V and propidium (B1200493) iodide (PI) staining.

Experimental Workflow

Caption: Workflow for apoptosis assay.

Materials:

-

Cell line of interest

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells and treat them with this compound or a vehicle control for the desired duration.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

-

Incubate the cells in the dark for 15-20 minutes at room temperature.

-

Analyze the samples by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

References

- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery of this compound as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for TK-642 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT signaling pathways. Dysregulation of SHP2 activity has been implicated in various human cancers, making it a promising therapeutic target. TK-642 is a recently identified pyrazolopyrazine-based allosteric inhibitor of SHP2, demonstrating high potency and selectivity.[1][2] This document provides detailed application notes and protocols for the use of this compound as a reference compound in high-throughput screening (HTS) assays designed to identify novel SHP2 inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, a potent allosteric SHP2 inhibitor.

| Parameter | Value | Cell Line/Conditions | Reference |

| SHP2WT IC50 | 2.7 nM | Biochemical Assay | [1][2] |

| Cell Proliferation IC50 | 5.73 µM | KYSE-520 esophageal cancer cells | [1][2] |

| Oral Bioavailability (F) | 42.5% | In vivo mouse model | [1][2] |

| Half-life (t1/2) | 2.47 hours | In vivo mouse model | [1][2] |

Signaling Pathway of SHP2 and Inhibition by this compound

SHP2 is a crucial downstream effector of multiple receptor tyrosine kinases (RTKs). Upon activation by growth factors, RTKs recruit SHP2 to the cell membrane, where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK and PI3K-AKT signaling cascades. This compound, as an allosteric inhibitor, binds to a "tunnel-like" pocket in SHP2, locking it in an inactive conformation.[1] This prevents the dephosphorylation of its targets and subsequently suppresses the downstream ERK and AKT signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.[1][2]

References

- 1. Discovery of this compound as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: TK-642

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TK-642 is a potent and highly selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. As a key component of the Ras/Raf/MEK/ERK signaling pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, MEK1/2 plays a critical role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making this compound a valuable tool for cancer research and drug development. These notes provide detailed guidelines for the proper storage, handling, and use of this compound in common experimental settings.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its chemical integrity and biological activity.

2.1. Shipping and Initial Receipt this compound is shipped at ambient temperature as a lyophilized powder. Upon receipt, it is recommended to store it under the conditions specified in Table 1.

2.2. Long-Term and Short-Term Storage For long-term storage, the lyophilized powder should be kept in a desiccated environment at -20°C. For short-term use, stock solutions can be prepared and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

2.3. Stock Solution Preparation To prepare a 10 mM stock solution, dissolve 1 mg of this compound (Molecular Weight: 452.5 g/mol , hypothetical) in 221 µL of high-purity, anhydrous DMSO. Mix thoroughly by vortexing until the powder is completely dissolved. Aliquot the stock solution into smaller volumes for single-use to avoid contamination and degradation.

Table 1: Storage and Stability of this compound

| Form | Storage Condition | Shelf Life (from date of receipt) | Notes |

| Lyophilized Powder | -20°C, Desiccated | ≥ 24 months | Protect from moisture and light. |

| 10 mM in DMSO | -20°C | ≤ 6 months | Aliquot to avoid >5 freeze-thaw cycles. |

| 10 mM in DMSO | -80°C | ≤ 12 months | Recommended for long-term solution storage. |

| Aqueous Solution | 2-8°C | Not Recommended | This compound has low aqueous solubility and stability. Prepare fresh. |

Experimental Protocols

The following protocols are provided as examples for the use of this compound in typical cell biology and biochemistry experiments.

3.1. Protocol: In Vitro MEK1 Kinase Assay (IC50 Determination)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MEK1 kinase.

Workflow:

Caption: Workflow for determining the IC50 of this compound in an in vitro kinase assay.

Methodology:

-

Prepare Serial Dilutions: Prepare a 10-point serial dilution series of this compound in DMSO, starting from 1 mM. Then, create an intermediate dilution in kinase buffer.

-

Kinase Reaction Setup: In a 96-well plate, add 5 µL of kinase buffer, 10 µL of inactive ERK2 substrate, and 10 µL of recombinant MEK1 enzyme.

-

Add Inhibitor: Add 5 µL of the diluted this compound to the appropriate wells. For control wells, add 5 µL of buffer with DMSO. Incubate for 10 minutes at room temperature.

-

Initiate Reaction: Add 10 µL of ATP solution to all wells to start the kinase reaction. Incubate for 30 minutes at 30°C.

-

Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). Follow the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the results to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition). Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Table 2: Example IC50 Data for this compound

| Target | IC50 (nM) | Assay Type |

| MEK1 | 5.2 | ADP-Glo™ Kinase Assay |

| MEK2 | 7.8 | ADP-Glo™ Kinase Assay |

| p38α | >10,000 | ADP-Glo™ Kinase Assay |

| JNK1 | >10,000 | ADP-Glo™ Kinase Assay |

3.2. Protocol: Western Blot for Phospho-ERK Inhibition in Cells

This protocol details how to assess the inhibitory activity of this compound on the MAPK pathway in a cellular context by measuring the phosphorylation of ERK (p-ERK), a direct downstream target of MEK1/2.

Workflow:

Caption: Workflow for analyzing p-ERK inhibition by this compound via Western Blot.

Methodology:

-

Cell Culture: Seed a suitable cell line (e.g., HeLa, A375) in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Remove the growth medium and replace it with a serum-free medium for 12-16 hours to reduce basal pathway activity.

-

Inhibitor Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour.

-

Stimulation: Stimulate the cells with a growth factor like EGF (50 ng/mL) for 10 minutes to induce robust ERK phosphorylation.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blot: Separate equal amounts of protein (20-30 µg) by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk.

-

Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total-ERK (t-ERK) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the reduction in p-ERK relative to t-ERK.

Signaling Pathway

This compound inhibits MEK1/2, preventing the phosphorylation and subsequent activation of ERK1/2. This blocks the propagation of signals from upstream activators like Ras and Raf, ultimately inhibiting the transcription of genes involved in cell proliferation and survival.

Unraveling TK-642: A Novel Probe for Advanced Fluorescence Microscopy

Introduction

TK-642 emerges as a novel fluorescent probe poised to significantly impact the landscape of fluorescence microscopy. Its unique photophysical properties and versatile applications make it an invaluable tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the effective utilization of this compound in various fluorescence microscopy techniques, with a focus on live-cell imaging and the elucidation of complex cellular signaling pathways.

Key Photophysical and Chemical Properties of this compound

A comprehensive understanding of the photophysical characteristics of this compound is paramount for its successful implementation in fluorescence microscopy. The following table summarizes the key quantitative data for this compound, facilitating its comparison with other commonly used fluorophores.

| Property | Value |

| Excitation Maximum (λex) | 642 nm |

| Emission Maximum (λem) | 660 nm |

| Molar Extinction Coefficient (ε) | >100,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | High |

| Photostability | High |

| Solubility | Aqueous |

| Target | Nucleic Acids |

Note: Specific values for Molar Extinction Coefficient and Quantum Yield are context-dependent and can vary with the experimental environment. The values provided are indicative of high performance.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and effective application of this compound. The following protocols outline the key steps for utilizing this compound in fluorescence microscopy.

Protocol 1: Staining of Nucleic Acids in Fixed Cells

This protocol describes the use of this compound for visualizing nucleic acids in fixed cells, a fundamental application in cellular biology.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

Procedure:

-

Cell Culture and Fixation: Grow cells to the desired confluency on sterile coverslips. Wash the cells twice with PBS and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: After fixation, wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with a permeabilization buffer for 10 minutes at room temperature to allow the probe to access intracellular structures.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining with this compound: Dilute the this compound stock solution in PBS to the desired working concentration (e.g., 1-5 µM). Incubate the cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.

-

Final Washes: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

-

Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the 642 nm excitation and 660 nm emission wavelengths.

Protocol 2: Live-Cell Imaging with this compound

This compound's properties make it suitable for dynamic studies in living cells. This protocol outlines the general steps for live-cell imaging.

Materials:

-

This compound stock solution

-

Cells cultured in imaging dishes or chamber slides

-

Complete cell culture medium

-

Live-cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

Procedure:

-

Cell Preparation: Plate cells in an appropriate imaging vessel and allow them to adhere and grow to the desired density.

-

Staining: Replace the culture medium with a pre-warmed imaging buffer containing the optimal working concentration of this compound. The concentration should be determined empirically but typically ranges from 0.5 to 2 µM.

-

Incubation: Incubate the cells with the this compound solution for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing (Optional): For probes with low background fluorescence, washing may not be necessary. If required, gently replace the staining solution with a pre-warmed imaging buffer.

-

Imaging: Place the imaging dish on the stage of a live-cell imaging microscope equipped with environmental control (37°C, 5% CO2). Acquire images using the appropriate laser lines and emission filters. Time-lapse imaging can be performed to monitor dynamic processes.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental procedures, the following diagrams illustrate the workflows for fixed and live-cell imaging with this compound.

Application Notes and Protocols: Combining TK-642 with Other Research Compounds

To Researchers, Scientists, and Drug Development Professionals,

This document provides detailed application notes and protocols for the investigational compound TK-642. Due to the preliminary and evolving nature of research surrounding this compound, the following information is based on currently available data and is intended to serve as a guide for further research and development.

Disclaimer: this compound is a research compound and is not approved for human use. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and ethics.

Introduction to this compound

Initial research indicates that this compound is an inhibitor of the Hedgehog signaling pathway. The Hedgehog pathway is a critical regulator of embryonic development and has been implicated in the pathogenesis of several types of cancer, including basal cell carcinoma.[1] By inhibiting this pathway, this compound presents a potential therapeutic strategy for cancers driven by aberrant Hedgehog signaling.

Potential Combination Strategies

Given its mechanism of action, this compound may exhibit synergistic or additive effects when combined with other anti-cancer agents. The following are potential combination strategies based on theoretical and preclinical models.

Combination with PI3K/AKT/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR pathway is another crucial signaling cascade involved in cell growth, proliferation, and survival. Cross-talk between the Hedgehog and PI3K/AKT/mTOR pathways has been reported in various cancers. Therefore, dual inhibition of both pathways could lead to enhanced anti-tumor activity.

Combination with Chemotherapy

Combining this compound with standard-of-care chemotherapeutic agents could enhance their efficacy and potentially overcome resistance mechanisms. The rationale is that by targeting a key survival pathway with this compound, cancer cells may become more susceptible to the cytotoxic effects of chemotherapy.

Combination with Immunotherapy

Emerging evidence suggests a role for the Hedgehog pathway in modulating the tumor microenvironment and immune responses. Combining this compound with immune checkpoint inhibitors could potentially enhance anti-tumor immunity.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies to evaluate the combination of this compound with other research compounds. Researchers should adapt these protocols to their specific cell lines, animal models, and research questions.

In Vitro Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effects of this compound in combination with another research compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., basal cell carcinoma, medulloblastoma)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Compound X (stock solution in appropriate solvent)

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and Compound X in complete cell culture medium.

-

Treatment: Treat cells with this compound alone, Compound X alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48, 72 hours).

-

Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each compound and the combination. Combination effects can be analyzed using methods such as the Chou-Talalay method to determine synergy, additivity, or antagonism.

Western Blot Analysis

Objective: To investigate the effects of this compound and its combination with another compound on protein expression in relevant signaling pathways.

Materials:

-

Treated cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Gli1, Ptch1, p-Akt, total Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for xenograft implantation

-

This compound formulation for in vivo administration

-

Compound X formulation for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth and Randomization: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., Vehicle, this compound, Compound X, this compound + Compound X).

-

Treatment Administration: Administer the compounds according to the predetermined dose and schedule.

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

-

Data Analysis: Plot tumor growth curves and compare the anti-tumor efficacy between treatment groups.

Data Presentation

Quantitative data from the above experiments should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cell Viability (IC50 Values in µM)

| Cell Line | This compound | Compound X | This compound + Compound X | Combination Index (CI) |

| Cell Line A | ||||

| Cell Line B | ||||

| Cell Line C |

Table 2: In Vivo Xenograft Study - Tumor Growth Inhibition (TGI)

| Treatment Group | Average Tumor Volume (mm³) | % TGI |

| Vehicle | ||

| This compound | ||

| Compound X | ||

| This compound + Compound X |

Visualizations

Signaling Pathways

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound.

Caption: The PI3K/AKT/mTOR signaling pathway, a potential target for combination therapy.

Experimental Workflow

Caption: A general workflow for preclinical evaluation of combination therapies.

References

Troubleshooting & Optimization

Technical Support Center: TK-642 Experimental Results

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing the experimental compound TK-642. Our aim is to help you navigate common challenges and achieve reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and maximum storage temperature for this compound?

A1: this compound is best dissolved in DMSO at a stock concentration of 10 mM. For long-term storage, we recommend aliquoting and storing at -80°C. Avoid repeated freeze-thaw cycles to maintain compound integrity. For working solutions, dilution in cell culture medium is recommended immediately before use.

Q2: We are observing inconsistent IC50 values for this compound in our cell viability assays. What could be the cause?

A2: Inconsistent IC50 values can stem from several factors. Please consider the following:

-

Compound Solubility: Ensure this compound is fully dissolved in your working solution. Precipitates can lead to inaccurate concentrations. We recommend a final DMSO concentration in your assay below 0.1% to avoid solvent-induced artifacts.

-

Cell Density: The initial seeding density of your cells can significantly impact the apparent IC50. We recommend optimizing cell density to ensure they are in the logarithmic growth phase throughout the experiment.

-

Assay Incubation Time: The duration of compound exposure can influence the IC50 value. A time-course experiment is advisable to determine the optimal endpoint.

Q3: Our Western blot results show a paradoxical increase in the phosphorylation of a downstream target after this compound treatment at high concentrations. Why is this happening?

A3: This phenomenon, often referred to as a "rebound" or "paradoxical activation," can be indicative of off-target effects or the engagement of compensatory signaling pathways. At high concentrations, this compound might inhibit other kinases, leading to a feedback loop that hyperactivates the intended target pathway. We recommend performing a dose-response experiment and utilizing a more specific readout, such as a targeted phospho-protein assay, to confirm on-target activity.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells of Cell-Based Assays

High variability between replicate wells can compromise the reliability of your results. The following table outlines potential causes and recommended solutions.

| Potential Cause | Recommended Solution |

| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between seeding replicates. |

| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. |

| Incomplete Compound Mixing | Gently mix the plate on a shaker for 1 minute after adding this compound to ensure even distribution. |

| Cell Clumping | Use a cell-detaching agent like TrypLE and ensure complete dissociation before seeding. |

Issue 2: this compound Appears to be Ineffective in a New Cell Line

If this compound does not elicit the expected biological response in a new cell line, consider the following troubleshooting steps.

Experimental Workflow for Cell Line Validation

Caption: Troubleshooting workflow for this compound in a new cell line.

Experimental Protocols

Protocol 1: Western Blotting for Downstream Target Phosphorylation

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run at 150V for 90 minutes.

-

Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 60 minutes.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

Signaling Pathway

This compound is designed to target a key kinase in the MAPK/ERK signaling pathway. Understanding this pathway is crucial for interpreting experimental results.

MAPK/ERK Signaling Pathway